4-ethoxy-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-16-7-9-17(10-8-16)27(23,24)21-15-5-3-14(4-6-15)18-13-22-11-12-26-19(22)20-18/h3-10,13,21H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNURWBFMGIDJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Coupling Reactions
The sulfonamide group and aromatic systems participate in coupling reactions under standard peptide-coupling conditions:
-
Reagents : N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF) .
-
Mechanism : Activation of carboxylic acid intermediates (e.g., aryl sulfonyl piperazines) for nucleophilic attack by the amine group in the imidazo-thiazole system.
-
Outcome : Formation of conjugates with piperazine derivatives, yielding compounds with enhanced solubility or bioactivity .
Example Reaction:
Cyclocondensation Reactions
The imidazo[2,1-b] thiazole core facilitates cyclocondensation with thioureas or thioamides via Hantzsch thiazole synthesis :
-
Conditions : Reflux in ethanol or methanol.
-
Key Intermediates : 3-(Bromoacetyl)coumarin analogs react with thioureas to form thiazole rings.
-
Application : Synthesis of thiazolylcoumarin derivatives, which exhibit antimicrobial properties .
Table 1: Cyclocondensation Reaction Parameters
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazide | 3-(Bromoacetyl)coumarin | Reflux, ethanol | Thiazolylcoumarin derivatives | 70–85 |
| 2-Aminobenzo[d]thiazole | 3-(Bromoacetyl)coumarin | 2-Methoxyethanol | Imidazobenzothiazoles | 65–78 |
Electrophilic Aromatic Substitution
The electron-rich phenyl and imidazo-thiazole rings undergo electrophilic substitution:
-
Halogenation : Bromination at the para position of the benzene ring under mild conditions.
-
Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups .
-
Sulfonation : Limited due to the pre-existing sulfonamide group.
Key Observation : Substituents on the phenyl ring (e.g., ethoxy groups) direct electrophiles to meta/para positions.
Nucleophilic Substitution at Sulfonamide
The sulfonamide sulfur acts as a leaving group in nucleophilic displacement reactions:
-
Reagents : Amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).
-
Example : Reaction with 1,2,4-triazole-3-thiol derivatives forms disulfide-linked conjugates .
Mechanism :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition:
-
Primary Pathway : Cleavage of the sulfonamide bond (ΔH ≈ 150–200 kJ/mol).
-
Byproducts : SO₂, NH₃, and aromatic fragments detected via mass spectrometry.
Biological Activity-Driven Reactions
The compound interacts with biological targets via:
-
Carbonic Anhydrase Inhibition : Sulfonamide group coordinates Zn²⁺ in the active site (Kᵢ = 57.7–79.9 µM) .
-
Antimicrobial Action : Thiazole moiety disrupts bacterial cell membranes, with MIC values of 31.25–125 µg/mL against S. aureus and E. faecalis .
Spectral Characterization of Reaction Products
Critical techniques for monitoring reactions and confirming products:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit promising anticancer properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The sulfonamide group in the compound contributes to its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA production .
Anti-inflammatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their anti-inflammatory effects. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .
Clinical Evaluations
A notable study evaluated the pharmacokinetics and pharmacodynamics of a related compound in animal models. Results indicated significant antitumor activity with minimal toxicity compared to conventional chemotherapeutics .
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of imidazo[2,1-b][1,3]thiazole derivatives revealed that modifications at specific positions significantly enhance biological activity. For instance, substituents on the phenyl ring were found to affect the binding affinity to target proteins involved in cancer progression .
Tables
| Application Area | Biological Activity | Mechanism |
|---|---|---|
| Anticancer | Induction of apoptosis | Activation of caspases |
| Antimicrobial | Inhibition of folate synthesis | Targeting bacterial metabolic pathways |
| Anti-inflammatory | Inhibition of cytokines | Blocking COX and LOX |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the imidazo[2,1-b][1,3]thiazole core or sulfonamide functionality but differ in substituents and biological targets. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Structure Variations: The target compound’s imidazothiazole-phenyl-sulfonamide scaffold is shared with SRT1720 and ’s phenoxy derivative. However, SRT1720 incorporates a quinoxaline carboxamide and piperazine group, enhancing its SIRT1 activation potency .
Substituent Effects: Ethoxy vs. Sulfonamide Positioning: The para-substituted sulfonamide in the target compound contrasts with ortho-substituted sulfonamides in T0901317, which exhibits LXR/ROR modulation due to fluorinated alkyl chains .
Biological Activity :
- COX-2 Inhibition : highlights that imidazothiazoles with sulfonamide groups (e.g., methylsulfonylphenyl derivative) show COX-2 inhibitory activity, suggesting the target compound may share this mechanism .
- SIRT1 Modulation : SRT1720’s SIRT1 activation is linked to its carboxamide-piperazine moiety, which the target compound lacks. This implies divergent biological pathways unless the ethoxy-sulfonamide group compensates .
Synthetic Routes :
- Imidazothiazole derivatives are typically synthesized via cyclization of thioamide intermediates or Friedel-Crafts reactions, as seen in . The target compound’s synthesis likely involves similar steps, such as coupling 4-ethoxybenzenesulfonamide with a preformed imidazothiazole-phenyl intermediate.
Research Findings and Implications
- Structural Insights : X-ray crystallography (e.g., SHELX-refined structures in ) confirms that imidazothiazole derivatives adopt planar conformations, optimizing interactions with enzyme active sites .
- Activity Gaps : While the target compound’s exact activity is unreported, its structural similarity to COX-2 inhibitors () and SIRT1 modulators () warrants further enzymatic assays.
- SAR Trends: Bulkier substituents (e.g., phenoxy in ) may reduce potency compared to smaller groups like ethoxy, as steric hindrance can impede binding .
Biological Activity
4-ethoxy-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. The compound features an imidazo[2,1-b][1,3]thiazole core, which is recognized for its potential therapeutic applications in various medical fields. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An ethoxy group (-OCH₂CH₃)
- A sulfonamide group (-SO₂NH₂)
- An imidazo[2,1-b][1,3]thiazole core , which contributes to the compound's biological properties.
Antimicrobial Properties
Sulfonamides are well known for their antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis. For instance, studies have shown that sulfonamide derivatives exhibit significant antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The imidazo[2,1-b][1,3]thiazole core has been linked to anticancer properties. Compounds containing this moiety have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of imidazo[2,1-b][1,3]thiazole have been studied for their effects on cell proliferation in cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives. In isolated rat heart models, certain sulfonamides were found to affect perfusion pressure and coronary resistance. Specifically, 4-(2-aminoethyl)benzenesulfonamide was evaluated for its interaction with calcium channels and its impact on cardiac function . This suggests potential applications in treating cardiovascular diseases.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antibacterial Activity : A study reported that a series of sulfonamide derivatives exhibited IC50 values in the micromolar range against E. coli, indicating effective antibacterial properties .
- Anticancer Efficacy : In vitro assays demonstrated that imidazo[2,1-b][1,3]thiazole derivatives could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation .
- Cardiovascular Impact : A specific sulfonamide derivative was shown to significantly lower perfusion pressure in isolated rat hearts when administered at low concentrations (0.001 nM), suggesting its potential utility in managing hypertension .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-ethoxy-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, and how are they addressed?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazo-thiazole core and sulfonamide coupling. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the imidazo-thiazole ring requires controlled reaction conditions (e.g., temperature, catalysts). For example, cyclization of thiourea derivatives under acidic conditions can yield the heterocyclic core .
- Functional Group Compatibility : Protecting groups (e.g., ethoxy or sulfonamide) may be needed during intermediate steps to prevent side reactions.
- Purification : Column chromatography or recrystallization is often required to isolate high-purity products, confirmed via NMR and HRMS .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization involves:
- Spectroscopy : and to confirm proton and carbon environments, particularly for the imidazo-thiazole ring and sulfonamide linkage. IR spectroscopy verifies functional groups (e.g., S=O stretching at ~1150 cm) .
- Mass Spectrometry : HRMS provides exact mass confirmation, critical for distinguishing isomers or impurities .
- X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry or crystal packing effects .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Assays against kinases, phosphodiesterases, or sulfotransferases, given the sulfonamide and heterocyclic motifs. Use fluorogenic substrates or ELISA-based detection .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, alkyl groups) to the imidazo-thiazole or benzene rings to assess effects on potency. For example, fluorination at the 4-position of the benzene ring may enhance metabolic stability .
- Functional Group Replacements : Replace the ethoxy group with methoxy or propoxy to study steric/electronic effects.
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with target binding affinities .
Q. What strategies resolve contradictions in biological data between this compound and its analogs?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter assays) and biochemical (e.g., SPR binding) methods to rule out assay-specific artifacts .
- Metabolic Profiling : LC-MS/MS to identify metabolites that may interfere with activity. For example, cytochrome P450-mediated oxidation of the ethoxy group could reduce bioavailability .
- Crystallographic Studies : Compare target-bound structures of conflicting analogs to identify critical binding interactions .
Q. How can in vitro pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS .
- CYP Inhibition : Fluorescence-based assays to assess inhibition of CYP3A4 or CYP2D6, critical for drug-drug interaction profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
